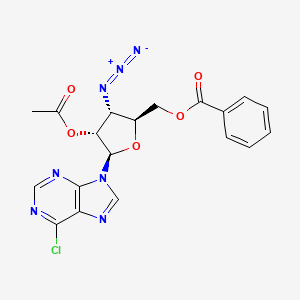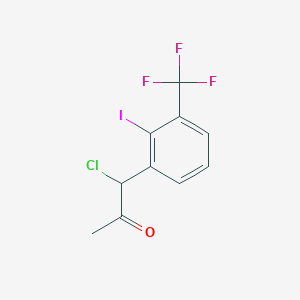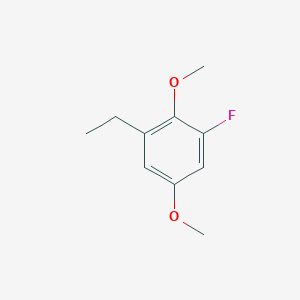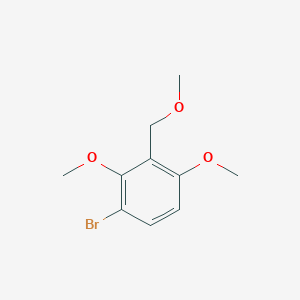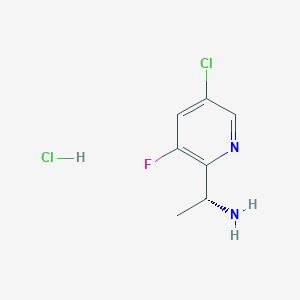
(R)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-fluoropyridine and ®-1-ethanamine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development:
Industry
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
類似化合物との比較
Similar Compounds
- ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
- (S)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
- 1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
Uniqueness
®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H9Cl2FN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC名 |
(1R)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
GFTKPZSXCLYPIL-PGMHMLKASA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=N1)Cl)F)N.Cl |
正規SMILES |
CC(C1=C(C=C(C=N1)Cl)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


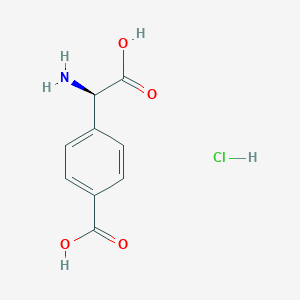

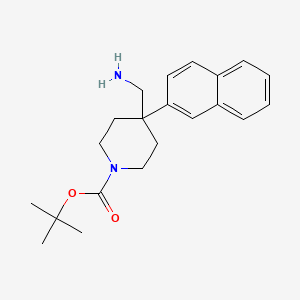
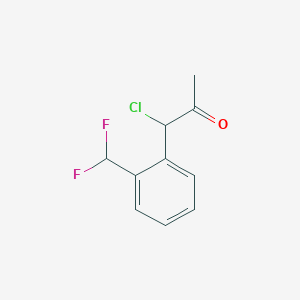
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)
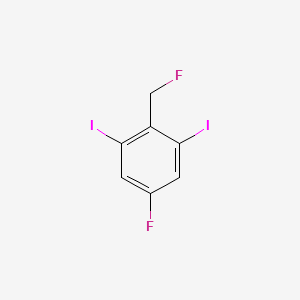
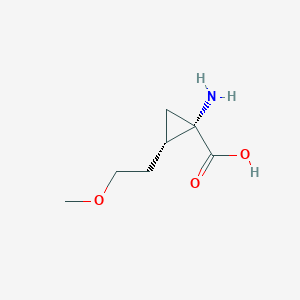
![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
